2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate
CAS No.:
Cat. No.: VC16389826
Molecular Formula: C25H16FNO4
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H16FNO4 |
|---|---|
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | [(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzoate |
| Standard InChI | InChI=1S/C25H16FNO4/c1-27-14-16(19-4-2-3-5-21(19)27)12-23-24(28)20-11-10-18(13-22(20)31-23)30-25(29)15-6-8-17(26)9-7-15/h2-14H,1H3/b23-12+ |
| Standard InChI Key | NEKUHJFLOHGJHK-FSJBWODESA-N |
| Isomeric SMILES | CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
| Canonical SMILES | CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=C(C=C5)F |
Introduction
Structural Characteristics
The compound's structure includes:
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Indole Group: Known for contributing to biological activity through receptor binding.
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Benzo[f]furan Framework: Enhances stability and potential interactions.
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Fluorobenzoate Moiety: May increase reactivity and biological efficacy.
Given the absence of specific data on 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate, we can infer its properties from similar compounds like 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate and 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate.
Synthesis and Preparation Methods
The synthesis of similar compounds typically involves multi-step organic reactions. A common method includes the condensation of 1-methylindole-3-carbaldehyde with the appropriate benzo[f]furan derivative under acidic conditions, often in solvents like methanol or ethanol.
Potential Biological Activities
Compounds with indole and furan structures often exhibit significant biological activities:
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Anticancer Activity: Similar compounds have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways.
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Antimicrobial Activity: Indole derivatives are known for their antimicrobial properties, which could be applicable to this compound as well.
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Anti-inflammatory Activity: Though less documented for this specific structure, indole derivatives can exhibit anti-inflammatory effects.
Mechanism of Action
The mechanism of action for similar compounds involves interaction with molecular targets such as tubulin, leading to cell cycle arrest and apoptosis induction. This is similar to the action of colchicine, a known tubulin polymerization inhibitor.
Comparison with Similar Compounds
| Compound | Structural Features | Potential Biological Activities |
|---|---|---|
| 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-methylbenzoate | Indole, benzo[f]furan, methylbenzoate | Anticancer, antimicrobial |
| 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-fluorobenzoate | Indole, benzo[f]furan, fluorobenzoate | Anticancer, antimicrobial, anti-inflammatory |
| 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate | Indole, benzo[f]furan, fluorobenzoate | Potential anticancer, antimicrobial |
Future Research Directions
Given the potential biological activities of similar compounds, further research on 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 4-fluorobenzoate should focus on:
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In Vitro and In Vivo Studies: To confirm its anticancer and antimicrobial efficacy.
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Mechanism of Action: Detailed studies to understand how it interacts with biological targets.
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Optimization of Synthesis: Improving yield and efficiency in synthesis to facilitate large-scale production.
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